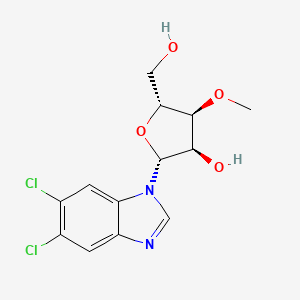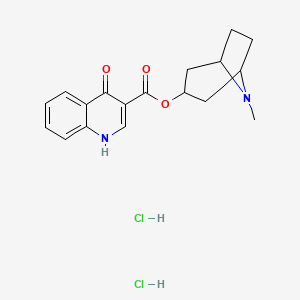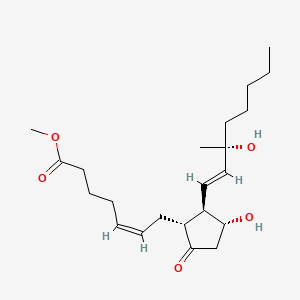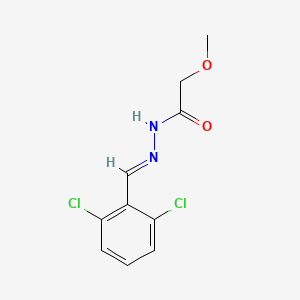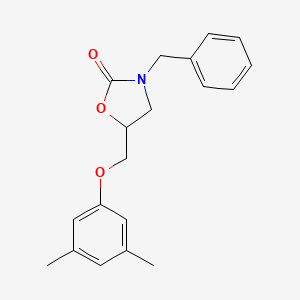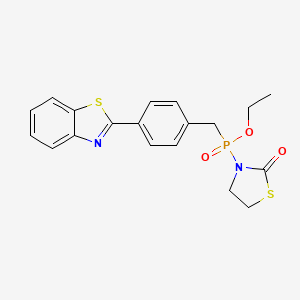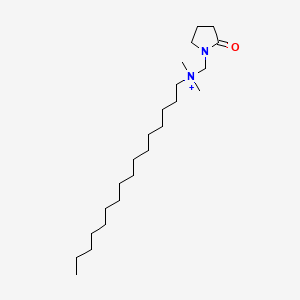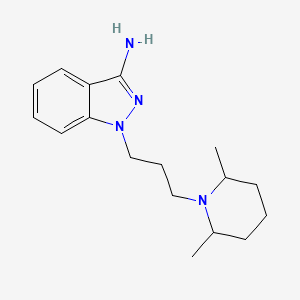
1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole is a complex organic compound that features both an indazole and a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole typically involves multiple steps. One common approach is to start with the preparation of the 2,6-dimethylpiperidine, which can be synthesized by the reduction of 2,6-dimethylpyridine
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylpiperidine: Shares the piperidine moiety but lacks the indazole group.
Piperidine: A simpler structure with a six-membered ring containing nitrogen.
Uniqueness
1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole is unique due to its combination of the indazole and piperidine moieties, which confer specific chemical and biological properties not found in simpler analogs.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
88837-36-9 |
|---|---|
Molekularformel |
C17H26N4 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
1-[3-(2,6-dimethylpiperidin-1-yl)propyl]indazol-3-amine |
InChI |
InChI=1S/C17H26N4/c1-13-7-5-8-14(2)20(13)11-6-12-21-16-10-4-3-9-15(16)17(18)19-21/h3-4,9-10,13-14H,5-8,11-12H2,1-2H3,(H2,18,19) |
InChI-Schlüssel |
NDELKCRLNGLXQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1CCCN2C3=CC=CC=C3C(=N2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


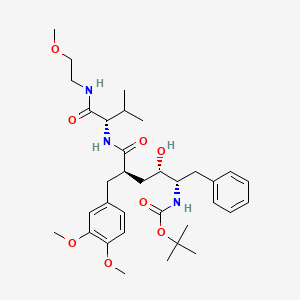

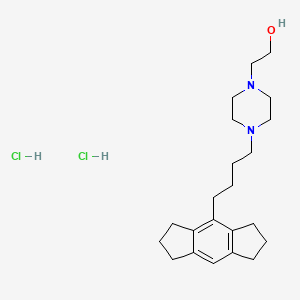
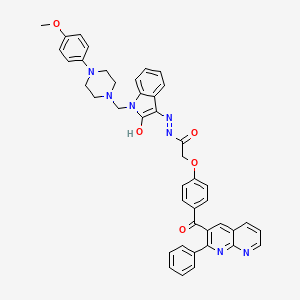
![(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine](/img/structure/B12747954.png)
